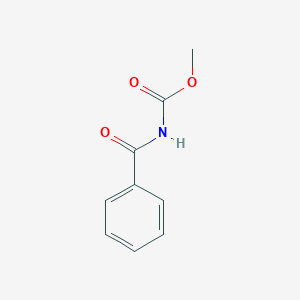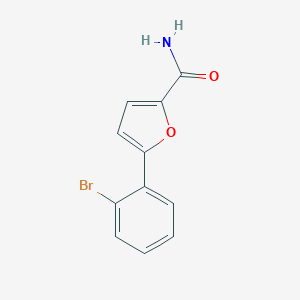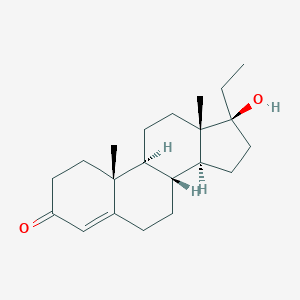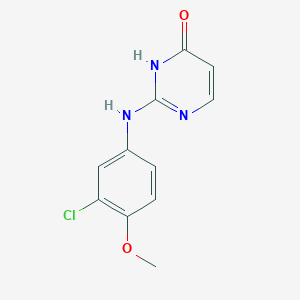
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone, also known as PD0325901, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells.
Mecanismo De Acción
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone inhibits MEK1 and MEK2, which are upstream kinases in the MAPK pathway. This leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are critical mediators of cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has also been shown to inhibit angiogenesis and invasion. These effects are thought to be mediated through downstream inhibition of ERK1 and 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a highly selective inhibitor of MEK1 and MEK2, which reduces the potential for off-target effects. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been extensively characterized in preclinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is that it may not be effective in all cancer types. Additionally, the development of resistance to 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been reported in some cancer cell lines, which may limit its long-term efficacy.
Direcciones Futuras
There are several future directions for research on 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone in combination with immunotherapy to enhance anti-tumor immune responses. Finally, there is interest in the development of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone analogs with improved pharmacokinetic properties and efficacy.
Métodos De Síntesis
The synthesis of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone involves several steps, including the formation of a pyrimidine ring, introduction of a chlorine atom, and attachment of a methoxy group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been widely used in scientific research for its ability to inhibit the MAPK pathway. It has been shown to be effective in a variety of cancer cell lines, including melanoma, colon, and lung cancer. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been used in preclinical studies to investigate its potential therapeutic applications in other diseases, such as neurofibromatosis type 1 and Noonan syndrome.
Propiedades
Nombre del producto |
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone |
|---|---|
Fórmula molecular |
C11H10ClN3O2 |
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-3-2-7(6-8(9)12)14-11-13-5-4-10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
Clave InChI |
MDGXFIRSDHBGIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



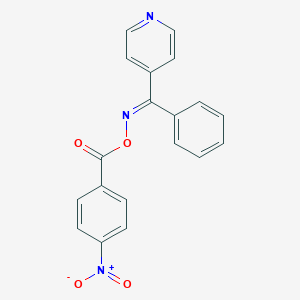
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
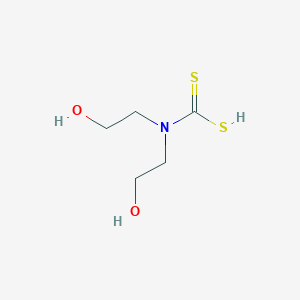

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
